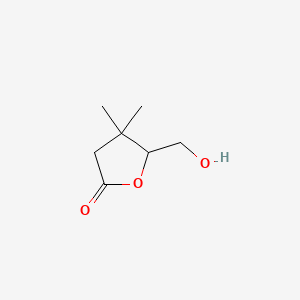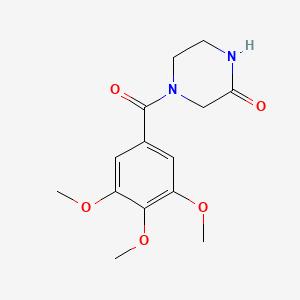
4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate is a complex organic compound with the molecular formula C26H27N3O3S This compound is known for its unique structure, which includes a combination of aromatic rings, a butoxybenzoate group, and a toluidinocarbothioyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl hydrazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a part of molecular recognition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxybenzoate group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.
属性
CAS 编号 |
765275-12-5 |
|---|---|
分子式 |
C26H27N3O3S |
分子量 |
461.6 g/mol |
IUPAC 名称 |
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C26H27N3O3S/c1-3-4-16-31-23-14-10-21(11-15-23)25(30)32-24-12-8-20(9-13-24)18-27-29-26(33)28-22-7-5-6-19(2)17-22/h5-15,17-18H,3-4,16H2,1-2H3,(H2,28,29,33)/b27-18+ |
InChI 键 |
HYMAFOMLLWGCMH-OVVQPSECSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC(=C3)C |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)
![[2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B12005388.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)

![([1,1'-Biphenyl]-2-ylamino)acetic acid](/img/structure/B12005404.png)



![1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B12005426.png)

![5-[4-(2-propylsulfanylphenyl)piperazin-1-yl]pentan-1-ol;hydrochloride](/img/structure/B12005429.png)
![5-(4-tert-butylphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005441.png)


